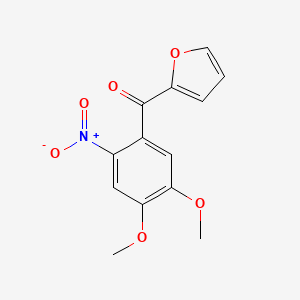
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a synthetic organic compound characterized by the presence of both a nitrophenyl and a furan moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone typically involves the reaction of 4,5-dimethoxybenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of glacial acetic acid as a solvent and red fuming nitric acid as a nitrating agent. The reaction is carried out at low temperatures (0°C) to ensure controlled nitration and high yield .
Step 1: Dissolve 4,5-dimethoxybenzaldehyde in glacial acetic acid.
Step 2: Add red fuming nitric acid dropwise to the solution while maintaining the temperature at 0°C.
Step 3: After the reaction is complete, pour the mixture into water to precipitate the product.
Step 4: Filter and recrystallize the product from ethanol to obtain pure this compound as yellow crystals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).
Major Products
Reduction: (4,5-Dimethoxy-2-aminophenyl)(furan-2-yl)methanone.
Substitution: Various substituted phenyl-furan derivatives.
Oxidation: Furan-2,3-dione derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
This compound is studied for its potential biological activities. The presence of both nitro and methoxy groups suggests it could interact with biological molecules in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Research focuses on their ability to act as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone
- (2-Amino-4,5-dimethoxy-phenyl)(furan-2-yl)methanone
Uniqueness
Compared to similar compounds, (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a furan moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H11NO6 |
|---|---|
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
(4,5-dimethoxy-2-nitrophenyl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C13H11NO6/c1-18-11-6-8(13(15)10-4-3-5-20-10)9(14(16)17)7-12(11)19-2/h3-7H,1-2H3 |
Clave InChI |
RICFDSNXGAVIQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CO2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


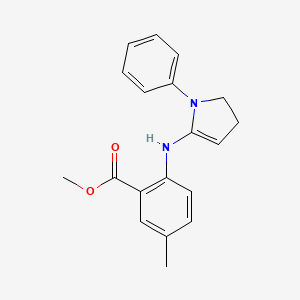


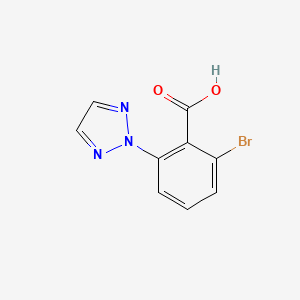

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
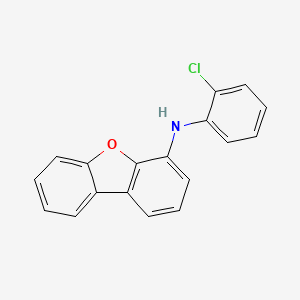
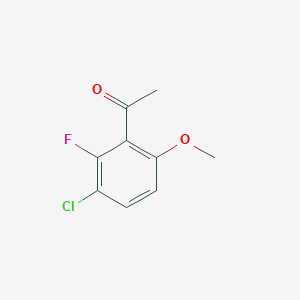
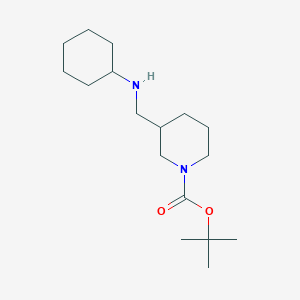
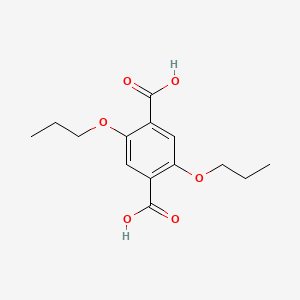
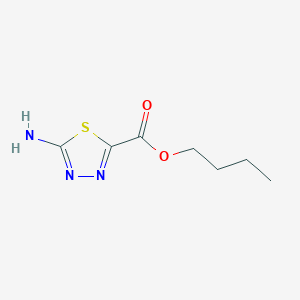
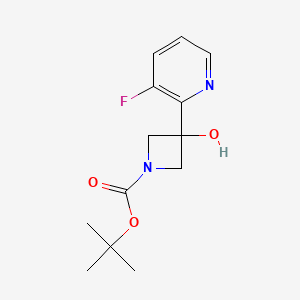
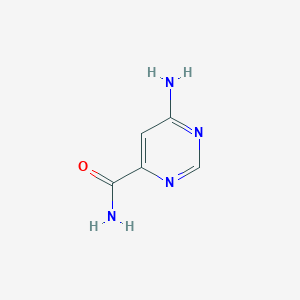
![6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B11764705.png)
